3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, a methyl group, and a trifluoromethyl group
Biochemical Analysis
Biochemical Properties
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its activity and efficacy. For example, its accumulation in the liver may enhance its hepatotoxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, for instance, can influence gene expression and other nuclear processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-methyl-5-(trifluoromethyl)pyridin-2-amine.
Scientific Research Applications
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, altering its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(trifluoromethyl)pyridin-2-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine: Substitutes chlorine for bromine, potentially altering its reactivity and interactions with biological targets.
3-bromo-N-methyl-5-(difluoromethyl)pyridin-2-amine: Has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and biological activity.
Uniqueness
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl group and the N-methyl group, which together enhance its lipophilicity and ability to interact with specific molecular targets. This combination of substituents makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFYWNKCQRQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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